molecular formula C14H18N2O4 B1422225 Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate CAS No. 955396-59-5

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1422225
CAS RN: 955396-59-5
M. Wt: 278.3 g/mol
InChI Key: VMUDBYWWBRXWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The InChI code for the compound is 1S/C14H18N2O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is 278.3 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.

Scientific Research Applications

Immune Potentiating Agent

The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate, which is structurally related to Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate, has been investigated as an immune potentiating agent that targets the direct stimulation of immune cells. This application is useful for the prevention of infectious diseases in livestock .

Synthesis of SMN Protein Modulators

Ethyl 4-piperidinecarboxylate, another related compound, is used as a reactant for the synthesis of SMN protein modulators. These modulators are important in the treatment of spinal muscular atrophy .

3. Synthesis of β-Aryl and β-Amino-Substituted Aliphatic Esters This compound is also involved in the synthesis of β-aryl and β-amino-substituted aliphatic esters through rhodium-catalyzed tandem double bond migration/conjugate addition .

Synthesis of Nitroethylenediamines

Another application involves the synthesis of nitroethylenediamines by nucleophilic ring opening of nitroimidazolidinone .

Bioreductive Anticancer Agents

Piperidine derivatives have been evaluated for their cytotoxicity and potential as bioreductive anticancer agents .

Medicinal Chemistry Building Blocks

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction due to their versatile chemical structure .

Safety and Hazards

The safety data sheet for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDBYWWBRXWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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